![molecular formula C20H16N4O4 B2577353 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094607-12-1](/img/no-structure.png)
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tumor Inhibition and Antioxidant Properties
Research demonstrates the significant potential of 1,3,4-oxadiazole and pyrazole derivatives in pharmacology, particularly in tumor inhibition and antioxidant activities. Computational and pharmacological evaluations of these derivatives have shown binding to targets like epidermal growth factor receptor (EGFR) and tubulin, indicating their applicability in cancer treatment. For example, certain compounds exhibited moderate inhibitory effects in assays related to toxicity and tumor inhibition, with one specific derivative highlighted for its potency in toxicity assessment and tumor inhibition, showcasing the diverse therapeutic potential of these molecules (Faheem, 2018).
Antibacterial Activity
The antibacterial activity of 1,3,4-oxadiazole derivatives has been a subject of interest, with studies revealing the synthesis and effectiveness of these compounds against various bacteria. Notably, a particular derivative displayed significant antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds in addressing bacterial infections (Rai et al., 2009).
Material Science Applications
In the realm of materials science, derivatives of 1,3,4-oxadiazole have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of specific oxadiazole-containing compounds and their incorporation into OLEDs demonstrate their utility in enhancing device performance, indicating the broad applicability of these chemical structures beyond pharmacology (Wang et al., 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 1,3-benzodioxole and ethyl 2-bromoacetate. The second intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-ethoxyphenylhydrazine and ethyl 2-bromoacetate. These two intermediates are then coupled using a coupling agent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Starting Materials": [ "1,3-benzodioxole", "ethyl 2-bromoacetate", "4-ethoxyphenylhydrazine", "coupling agent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 1,3-benzodioxole with ethyl 2-bromoacetate in the presence of a base to form 3-(1,3-benzodioxol-5-yl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid.", "Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: React 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base to form 3-(4-ethoxyphenyl)-2-bromoacrylic acid ethyl ester.", "Step 2: Hydrolyze the ester using a strong base to form 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Coupling of the two intermediates:", "Step 1: React 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with a coupling agent in the presence of a base to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |
Numéro CAS |
1094607-12-1 |
Formule moléculaire |
C20H16N4O4 |
Poids moléculaire |
376.372 |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-2-25-14-6-3-12(4-7-14)15-10-16(23-22-15)20-21-19(24-28-20)13-5-8-17-18(9-13)27-11-26-17/h3-10H,2,11H2,1H3,(H,22,23) |
Clé InChI |
PGLXXCJKRATNDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


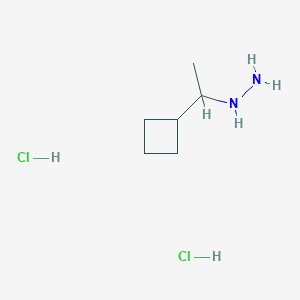
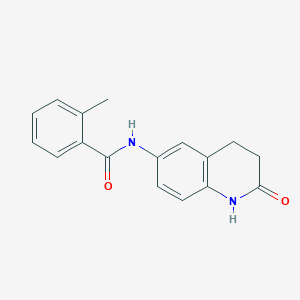
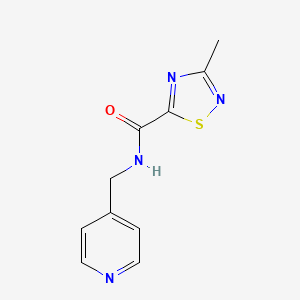
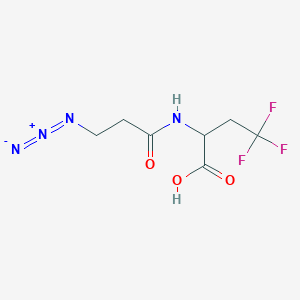

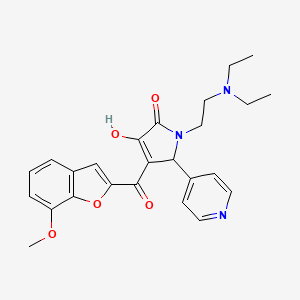
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)
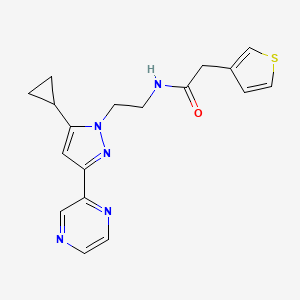
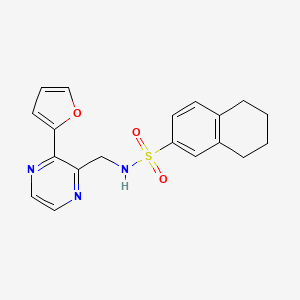
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)
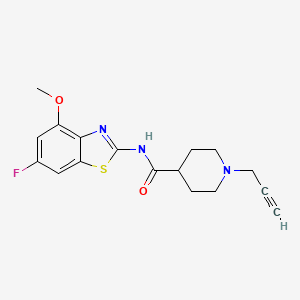

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
